![molecular formula C26H28N2O3 B4181564 1-(2,3-dimethoxybenzoyl)-4-(diphenylmethyl)piperazine](/img/structure/B4181564.png)
1-(2,3-dimethoxybenzoyl)-4-(diphenylmethyl)piperazine
Übersicht
Beschreibung
1-(2,3-dimethoxybenzoyl)-4-(diphenylmethyl)piperazine, commonly known as DMMDA-2, is a psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and psychedelic researcher. DMMDA-2 is known for its potent psychoactive effects, which make it a popular subject of research in the field of psychopharmacology.
Wirkmechanismus
DMMDA-2 is believed to work by binding to and activating serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is known to play a key role in the regulation of mood, cognition, and perception. By activating this receptor, DMMDA-2 is thought to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces alterations in perception, mood, and cognition, which are characteristic of the psychedelic experience. These effects are thought to be mediated by the drug's interactions with various neurotransmitter systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages as a research tool, including its potent psychoactive effects and its ability to selectively activate serotonin receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for the 5-HT2A receptor. Additionally, the use of DMMDA-2 in animal studies may raise ethical concerns due to its potential for inducing hallucinogenic effects.
Zukünftige Richtungen
There are several potential future directions for research on DMMDA-2, including its use as a therapeutic agent for neuropsychiatric disorders such as depression and anxiety. Other potential areas of investigation include its effects on cognitive function, its interactions with other neurotransmitter systems, and its potential for use in the treatment of substance abuse disorders. However, further research is needed to fully understand the pharmacological properties of DMMDA-2 and its potential applications in the field of psychopharmacology.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been the subject of several scientific studies, which have explored its potential as a therapeutic agent for various neuropsychiatric disorders. One study conducted on rats found that DMMDA-2 has antidepressant-like effects, which may be due to its ability to increase the levels of serotonin and dopamine in the brain. Another study found that DMMDA-2 has anxiolytic effects, which may be useful in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-30-23-15-9-14-22(25(23)31-2)26(29)28-18-16-27(17-19-28)24(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,24H,16-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPFXMPBAUKCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.